2-Bromo-4-(trifluoromethoxy)benzoic acid
Overview
Description
2-Bromo-4-(trifluoromethoxy)benzoic acid is a chemical compound with the CAS Number: 1138331-74-4 . It has a molecular weight of 285.02 and its IUPAC name is this compound . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H4BrF3O3/c9-6-3-4(15-8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H,13,14) . This code provides a detailed representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Organic Synthesis and Chemical Reactions
2-Bromo-4-(trifluoromethoxy)benzoic acid serves as a key intermediate in synthetic organic chemistry. Schlosser and Castagnetti (2001) demonstrated its use in generating aryne intermediates for synthesizing naphthalenes, highlighting its role in aryl-aryl bond formation processes. This method shows the compound's utility in constructing complex aromatic systems, potentially useful in pharmaceutical and agrochemical research (Schlosser & Castagnetti, 2001).
Materials Science and Polymer Research
In the realm of materials science, the compound finds applications in the development of novel materials with specific properties. Neilson, Budy, Ballato, and Smith (2007) reported on the synthesis of chromophore-containing perfluorocyclobutyl (PFCB) polymers using a derivative of this compound. These polymers exhibit high thermal stability and tailored light emission, indicating potential applications in optoelectronic devices (Neilson et al., 2007).
Analytical Chemistry and Sensing Applications
Kharas et al. (2020) explored the synthesis of novel trisubstituted ethylenes, including halogen and methoxy ring-substituted derivatives of this compound. These compounds were used in copolymerization reactions with vinyl benzene, leading to the formation of copolymers characterized by various analytical techniques. Such studies underscore the compound's versatility in creating materials with specific chemical and physical properties, relevant for sensing and analytical applications (Kharas et al., 2020).
Molecular and Structural Analysis
In a study focused on the structural analysis of molecular interactions, Suchetan et al. (2016) compared the crystal structures of derivatives of bromo–hydroxy–benzoic acid, providing insights into the influence of substitutions on molecular packing and hydrogen bonding interactions. This research highlights the importance of this compound derivatives in understanding molecular assembly and interactions, which is crucial for the design of crystalline materials with desired properties (Suchetan et al., 2016).
Safety and Hazards
The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Benzoic acid derivatives are generally known to interact with various enzymes and receptors in the body, influencing their function .
Biochemical Pathways
Benzoic acid and its derivatives are known to be involved in a variety of biochemical processes, including the metabolism of amino acids and the regulation of ion channels .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-Bromo-4-(trifluoromethoxy)benzoic acid are not well-studied. As a small, lipophilic molecule, it is likely to be well-absorbed and distributed throughout the body. The metabolism and excretion of this compound would depend on its specific interactions with metabolic enzymes and transport proteins .
Result of Action
Given its structural similarity to benzoic acid, it may share some of its effects, such as the inhibition of certain enzymes or the modulation of receptor activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect its solubility, stability, and interactions with its targets .
Biochemical Analysis
Biochemical Properties
2-Bromo-4-(trifluoromethoxy)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For example, it has been observed to interact with enzymes involved in the respiratory chain and succinate dehydrogenase, leading to inhibition of these enzymes . This interaction can result in altered metabolic flux and changes in metabolite levels.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate voltage-gated sodium channels, which can impact cell signaling and neuronal activity . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For instance, the compound has been found to inhibit acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids . This inhibition can result in reduced levels of these amino acids and subsequent effects on protein synthesis and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under normal laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in cumulative effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can result in significant changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . At high doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. For example, the compound has been shown to inhibit enzymes involved in the tricarboxylic acid cycle, leading to altered energy production and metabolic activity . These interactions can have downstream effects on cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various compartments, including the cytoplasm and organelles . The distribution of the compound within tissues can also affect its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can interact with enzymes involved in energy production . This localization can influence the compound’s effects on cellular metabolism and overall function.
Properties
IUPAC Name |
2-bromo-4-(trifluoromethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O3/c9-6-3-4(15-8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IICZHYLOCHKTPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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